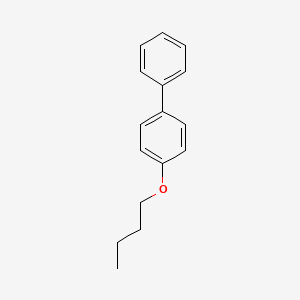

4-Butoxybiphenyl

Description

4-Butoxybiphenyl is a biphenyl derivative with a butoxy (-OCH₂CH₂CH₂CH₃) substituent at the para position of one benzene ring. Its molecular formula is C₁₆H₁₈O, and its molecular weight is 226.31 g/mol. This compound is of interest in materials science, particularly in liquid crystal technology, due to its planar biphenyl core and flexible alkoxy chain, which influence mesomorphic behavior.

Properties

IUPAC Name |

1-butoxy-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O/c1-2-3-13-17-16-11-9-15(10-12-16)14-7-5-4-6-8-14/h4-12H,2-3,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCJZHZJABHDELF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70290411 | |

| Record name | 4-Butoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6842-78-0 | |

| Record name | 4-Butoxybiphenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68496 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Butoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Butoxybiphenyl can be synthesized through several synthetic routes. One common method involves the Ullmann condensation reaction, where 4-bromobiphenyl reacts with sodium butoxide to form 4-butoxybiphenyl. The reaction typically requires high temperatures and a strong base.

Industrial Production Methods: In an industrial setting, 4-butoxybiphenyl is often produced through catalytic processes that involve the use of transition metal catalysts to facilitate the coupling reactions. These methods are designed to be scalable and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Butoxybiphenyl undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium methoxide (NaOCH3).

Major Products Formed:

Oxidation: The major product of oxidation is 4-butoxybiphenyl-4-carboxylic acid.

Reduction: The reduction of 4-butoxybiphenyl can yield 4-butoxybiphenyl-4-ol.

Substitution: Substitution reactions can lead to the formation of various substituted biphenyl derivatives.

Scientific Research Applications

4-Butoxybiphenyl has several applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound has been studied for its potential biological activities, including its role as a modulator of certain cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug delivery systems.

Industry: It is used in the production of various materials, including polymers and electronic devices.

Mechanism of Action

The mechanism by which 4-butoxybiphenyl exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to receptors or enzymes, modulating their activity and leading to downstream effects.

Comparison with Similar Compounds

4′-Butoxy-4-biphenylol

- Molecular Formula : C₁₆H₁₈O₂

- Molecular Weight : 242.31 g/mol

- Key Functional Group : Hydroxyl (-OH) at the para position of the second benzene ring.

- Properties :

- Applications: Potential use as a UV stabilizer or intermediate in synthesizing crosslinking agents.

4-Benzyloxy-biphenyl

- Molecular Formula : C₁₉H₁₆O

- Molecular Weight : 260.33 g/mol

- Key Functional Group : Benzyloxy (-OCH₂C₆H₅).

- Properties: The bulky benzyl group introduces steric hindrance, reducing crystallinity compared to 4-Butoxybiphenyl. Enhanced aromaticity may improve thermal stability but reduce solubility in non-polar solvents.

- Applications : Likely used in organic electronics or as a precursor for more complex aromatic systems.

4-Butoxybenzeneacetic Acid

- Molecular Formula : C₁₂H₁₆O₃

- Molecular Weight : 208.25 g/mol

- Key Functional Group : Acetic acid (-CH₂COOH) at the para position.

- Properties :

- Applications: Potential use in pharmaceuticals or agrochemicals as a bioactive moiety.

1-Propanol, 3-([1,1'-biphenyl]-4-yloxy)

- Molecular Formula : C₁₅H₁₆O₂

- Molecular Weight : 228.29 g/mol

- Key Functional Group: Propanol (-OCH₂CH₂CH₂OH).

- Properties: The terminal hydroxyl group enhances hydrophilicity and enables hydrogen bonding, contrasting with the hydrophobic butoxy chain in 4-Butoxybiphenyl.

- Applications : Suitable for surfactants or amphiphilic materials due to its dual polarity.

Comparative Data Table

Key Research Findings

- Liquid Crystal Behavior : Alkoxy chains (e.g., butoxy) in biphenyls promote smectic phases due to their flexible nature, whereas benzyloxy groups disrupt molecular packing.

- Solubility Trends : Polar groups (-OH, -COOH) drastically increase aqueous solubility, while benzyloxy groups favor organic solvents.

- Thermal Stability : Bulky substituents (e.g., benzyloxy) enhance thermal degradation resistance but reduce mesophase ranges.

Biological Activity

4-Butoxybiphenyl is a biphenyl derivative that has garnered attention in various biological studies due to its potential pharmacological properties. This article delves into its biological activity, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 4-butoxybiphenyl can be represented as follows:

This compound features a butoxy group attached to one of the phenyl rings, which influences its solubility and biological interactions.

Biological Activity Overview

Research indicates that 4-butoxybiphenyl exhibits various biological activities, including:

- Antiviral Properties : Studies have shown that modifications to biphenyl compounds can enhance antiviral activity. For instance, derivatives with longer alkyl chains, such as butyl, have demonstrated increased efficacy against viral infections .

- Enzyme Inhibition : Certain biphenyl derivatives, including those similar to 4-butoxybiphenyl, have been investigated for their ability to inhibit protein tyrosine phosphatase 1B (PTP1B), a target in diabetes treatment. Compounds with similar structures have shown moderate inhibitory activity, suggesting potential therapeutic applications .

Case Studies and Experimental Data

-

Antiviral Activity :

- A study on structural modifications of biphenyl compounds revealed that the introduction of butoxy groups could enhance antiviral efficacy. For example, compounds with butyl piperazine showed promising results against Rift Valley Fever Virus (RVFV), with effective concentrations (EC50) around 12.8 μM .

- Enzyme Inhibition :

Table of Biological Activities

| Activity Type | Compound | EC50/IC50 | Notes |

|---|---|---|---|

| Antiviral | Butyl piperazine | 12.8 μM | Effective against RVFV |

| Enzyme Inhibition | Related biphenyls | IC50 ~ 10 μM | Moderate inhibition of PTP1B |

| Cytotoxicity | Various derivatives | CC50 ~ 74.8 μM | Similar toxicity profiles observed |

The biological activity of 4-butoxybiphenyl may involve several mechanisms:

- Interaction with Enzymes : The compound may interact with enzymes involved in metabolic pathways, affecting glucose metabolism and potentially offering benefits in conditions like type II diabetes .

- Cellular Uptake and Distribution : The butoxy group enhances lipophilicity, potentially improving cellular uptake and distribution within tissues, which could be crucial for its antiviral effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.